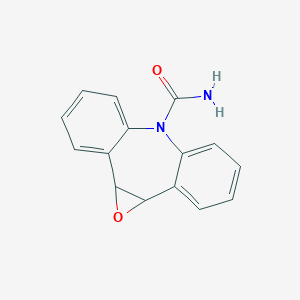

Carbamazepine-10,11-epoxide

Übersicht

Beschreibung

Carbamazepine 10,11-epoxide is a pharmacologically active metabolite of carbamazepine, an anticonvulsant and mood-stabilizing drug. This compound is formed in the liver through the oxidation of carbamazepine by the enzyme cytochrome P450 3A4. It plays a significant role in the therapeutic effects and potential side effects of carbamazepine treatment .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Carbamazepin-10,11-epoxid wird durch Oxidation von Carbamazepin synthetisiert. Das Hauptenzym, das an diesem Prozess beteiligt ist, ist Cytochrom P450 3A4. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Sauerstoff und des Enzyms in einer geeigneten Pufferlösung. Die Reaktion kann in vitro mit isolierten Lebermikrosomen oder in vivo in der Leber durchgeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Carbamazepin-10,11-epoxid beinhaltet die großtechnische Oxidation von Carbamazepin unter Verwendung von Bioreaktoren, die Lebermikrosomen oder rekombinantes Cytochrom P450 3A4 enthalten. Der Prozess ist optimiert, um die Ausbeute und Reinheit des Epoxids zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Carbamazepin-10,11-epoxid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Eine weitere Oxidation kann auftreten, was zur Bildung von Dihydrodiol-Derivaten führt.

Reduktion: Das Epoxid kann unter bestimmten Bedingungen zu Carbamazepin reduziert werden.

Substitution: Der Epoxidring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Sauerstoff und Cytochrom P450 3A4 sind die wichtigsten Reagenzien.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Glutathion können mit dem Epoxidring reagieren.

Hauptprodukte

Dihydrodiol-Derivate: Durch weitere Oxidation gebildet.

Carbamazepin: Durch Reduktion gebildet.

Glutathion-Addukte: Durch nukleophile Substitution gebildet.

Wissenschaftliche Forschungsanwendungen

Carbamazepin-10,11-epoxid hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Carbamazepin-10,11-epoxid übt seine Wirkungen aus, indem es spannungsgesteuerte Natriumkanäle in Neuronen hemmt. Diese Hemmung stabilisiert hyperexizierte Nervenmembranen, reduziert die wiederholte neuronale Aktivität und verringert die synaptische Übertragung. Die Verbindung bindet an den inaktivierten Zustand der Natriumkanäle und verhindert deren Rückkehr in den Ruhezustand, wodurch die neuronale Erregbarkeit reduziert wird .

Analyse Chemischer Reaktionen

Formation of Carbamazepine-10,11-epoxide

- Enzymatic Epoxidation : Carbamazepine is converted to CBZ-EP by cytochrome P450 enzymes . Specifically, CYP3A4 is identified as the primary catalyst in human livers .

- HOCl-induced epoxidation: CBZ can undergo epoxidation in chlorinated water (HOCl-induced reactions). The reaction involves the transfer of oxygen onto the C10–C11 double bond of CBZ .

Further Reactions of this compound

- Hydrolysis : CBZ-EP can be further metabolized into 10,11-dihydroxycarbamazepine, a reaction catalyzed by epoxide hydrolase .

- Electrochemical Degradation: CBZ-EP can undergo electrochemical degradation through reactive intermediate hypochlorite ions .

HOCl-induced Transformations of Carbamazepine

A quantum chemical study has revealed two primary reaction pathways for carbamazepine (CBZ) in chlorinated water (HOCl-induced reactions): chlorination and epoxidation .

- Epoxidation : HOCl can cause epoxidation of CBZ, a process competitive with N-chlorination. The mechanism mirrors that of ethylene epoxidation, with oxygen transferred to the C10–C11 double bond via a transition state structure (CBZ-TS-EP) .

- N-chlorination : In the first reaction pathway the N-chloramide CBZ-Cl is formed .

Mass Spectrometry Data

Mass spectrometry can be used to detect carbamazepine and this compound. The table below lists the mass transitions, dwell time, cone voltage, and collision energy for each compound .

| Analyte | MRM (m/z) | Dwell (s) | Cone (V) | Collision energy (eV) |

|---|---|---|---|---|

| Carbamazepine | 237.1 → 194.1 | 0.03 | 39 | 13 |

| 237.1 → 179.0 | 0.03 | 39 | 35 | |

| This compound | 253.0 → 236.0 | 0.03 | 20 | 11 |

| 253.0 → 231.2 | 0.03 | 20 | 27 |

Clinical Significance

- CBZ-EP is a pharmacologically active metabolite of carbamazepine .

- In some instances, CBZ-EP can exhibit similar anticonvulsant and neurotoxic properties to carbamazepine .

- Monitoring serum concentrations of both carbamazepine and CBZ-EP may be necessary for a safe and effective therapeutic regimen .

- Elevated levels of CBZ-EP have been associated with carbamazepine overdose .

- Clinically acceptable serum concentration of this compound (CBZ10-11) is not well established, but 4.0 mcg/mL has often been used as an upper limit for its therapeutic range .

- The ratio of CBZ10-11 to carbamazepine is usually < or =0.2 mcg/mL in symptomatic adults and < or =0.3 mcg/mL in children .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Carbamazepine-10,11-epoxide exhibits anticonvulsant properties similar to its parent compound, carbamazepine. A pilot study involving seven outpatients with frequent epileptic seizures demonstrated that while the overall seizure control did not significantly change, there were notable improvements in neuropsychological assessments during the treatment with this compound. Specifically, patients showed enhanced finger motor speed and logical reasoning abilities .

Table 1: Neuropsychological Assessment Results

| Parameter | Before Treatment | After Treatment (Epoxide) |

|---|---|---|

| Finger Motor Speed (ms) | X ms | Y ms |

| Logical Reasoning Score | A | B |

Note: Specific values for X, Y, A, and B would need to be extracted from detailed patient data.

Therapeutic Drug Monitoring

The monitoring of this compound levels is crucial for ensuring therapeutic efficacy and minimizing toxicity. Research indicates that the metabolite can reach toxic levels, especially when serum concentrations exceed therapeutic thresholds. In a study of 30 patients maintained on monotherapy with carbamazepine, the mean serum concentration of this compound was found to be 1.5 mg/L (5.9 μmol/L), which is significant for therapeutic monitoring .

Table 2: Serum Concentrations of Carbamazepine and Its Metabolite

| Compound | Mean Total Concentration (mg/L) | Mean Free Concentration (mg/L) |

|---|---|---|

| Carbamazepine | 7.0 | 1.3 |

| This compound | 1.5 | 0.5 |

Toxicity and Overdose Cases

This compound has been implicated in cases of toxicity related to carbamazepine overdose. One report highlighted a fatal overdose where the concentration of the epoxide was found to be 450% higher than that of the parent compound . This underscores the importance of monitoring both carbamazepine and its metabolite in clinical settings to prevent adverse outcomes.

Drug Repurposing Potential

Recent research has explored the potential of this compound in treating other conditions beyond epilepsy. For instance, studies have investigated its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The metabolite's activity was evaluated in combination with other FDA-approved drugs to enhance antiparasitic effects .

Table 3: Efficacy of Drug Combinations Against Trypanosoma cruzi

| Drug Combination | Effective Concentration (EC50) |

|---|---|

| This compound + Clemastine | X µM |

| This compound + Posaconazole | Y µM |

Analytical Techniques for Monitoring

Advancements in analytical techniques have improved the ability to monitor this compound levels accurately. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been validated for determining both carbamazepine and its metabolite in various biological matrices . These methods facilitate non-invasive therapeutic drug monitoring and enhance patient compliance.

Wirkmechanismus

Carbamazepine 10,11-epoxide exerts its effects by inhibiting voltage-gated sodium channels in neurons. This inhibition stabilizes hyperexcited nerve membranes, reduces repetitive neuronal firing, and diminishes synaptic transmission. The compound binds to the inactivated state of the sodium channels, preventing their return to the resting state and thereby reducing neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxcarbazepin: Eine strukturell verwandte Verbindung, die ebenfalls zu einem aktiven Epoxid metabolisiert wird.

Eslicarbazepinacetat: Eine weitere verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit

Carbamazepin-10,11-epoxid ist einzigartig in seiner Bildung direkt aus Carbamazepin und seinem signifikanten Beitrag zu den therapeutischen und toxischen Wirkungen der Carbamazepin-Behandlung. Im Gegensatz zu Oxcarbazepin und Eslicarbazepinacetat, die Prodrugs sind, ist Carbamazepin selbst ein aktives Medikament, das weiter zum aktiven Epoxid metabolisiert wird .

Biologische Aktivität

Carbamazepine-10,11-epoxide (CBZE) is an active metabolite of carbamazepine (CBZ), a widely used anticonvulsant medication. Understanding the biological activity of CBZE is crucial due to its implications in therapeutic efficacy and potential toxicity. This article reviews the biochemical pathways, pharmacological effects, clinical studies, and case reports associated with CBZE.

Chemical Structure and Metabolism

Carbamazepine belongs to the dibenzazepine class of compounds and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, into CBZE. The structure of CBZE includes an epoxide group that contributes to its biological activity. The metabolic pathway can be summarized as follows:

- Carbamazepine → This compound (via CYP3A4)

- This compound → 10,11-dihydroxycarbamazepine (via epoxide hydrolase)

This metabolic conversion is significant as CBZE is considered to be responsible for much of the anticonvulsant activity attributed to carbamazepine itself .

Anticonvulsant Activity

CBZE exhibits anticonvulsant properties similar to those of its parent compound. In a pilot study involving patients with epilepsy, patients switched from carbamazepine to CBZE showed no significant change in seizure control; however, neuropsychological assessments indicated improvements in cognitive functions such as finger motor speed and logical reasoning during the CBZE treatment period .

Neurotoxicity

Despite its therapeutic benefits, CBZE has been associated with neurotoxic effects. Elevated levels of CBZE have been implicated in adverse reactions, including sedation and dizziness. A notable case report documented a fatal overdose where the concentration of CBZE was found to be significantly higher than that of carbamazepine itself, suggesting a potential for increased toxicity at high levels .

Therapeutic Drug Monitoring

The monitoring of CBZE levels is critical in clinical settings due to its potential effects on drug efficacy and safety. Accurate quantification methods are essential for assessing therapeutic ranges and avoiding toxicity. Studies have proposed mathematical models for estimating concentrations of both carbamazepine and CBZE based on immunoassay data, which can facilitate better monitoring practices .

Drug Interactions

CBZE's metabolism can be influenced by other medications that induce or inhibit CYP3A4. For instance, co-administration with drugs like topiramate has been shown to increase CBZE levels due to CYP3A4 induction, raising concerns about drug-drug interactions that could lead to elevated toxicity .

Case Study 1: Epilepsy Management

In a controlled trial with seven patients transitioning from carbamazepine to CBZE, no significant changes in seizure frequency were noted; however, cognitive assessments revealed improvements during the period when patients received CBZE. This highlights the need for further research into the cognitive effects of this metabolite .

Case Study 2: Overdose Incident

A report on a young female patient who ingested a high dose of carbamazepine revealed that her CBZE levels were 450% higher than those of carbamazepine at the time of her death. This case underscores the importance of monitoring metabolite levels in overdose situations as they may provide insight into the severity of toxicity and guide treatment decisions .

Eigenschaften

IUPAC Name |

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891456 | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36507-30-9 | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamazepine 10,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamazepin-10,11-epoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMAZEPINE-10,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbamazepine-10,11-epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?

A1: Like its parent drug carbamazepine, this compound is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.

Q2: Does this compound contribute to the overall anticonvulsant effect of carbamazepine therapy?

A2: Yes, this compound possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]

Q3: How is this compound formed in the body?

A4: this compound is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]

Q4: How is this compound eliminated from the body?

A5: this compound is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]

Q5: What factors can influence the plasma concentration of this compound?

A5: Several factors can affect this compound levels:

- Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased this compound levels. [, , , , , , ]

- Genetic factors: Individual variations in enzyme activity can influence this compound concentrations. [, , ]

- Liver function: Impaired liver function may lead to decreased metabolism and potentially higher this compound levels. [, ]

Q6: How does the co-administration of valproic acid affect this compound levels?

A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing this compound. [, , , , , ] Co-administration can lead to significantly elevated this compound levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]

Q7: Are there other drugs besides valproic acid that can interact with this compound?

A8: Yes, other drugs that interact with the same metabolic pathways can affect this compound levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to this compound ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the this compound to carbamazepine ratio. [, ]

Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?

A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.

Q9: What are the common methods used to measure carbamazepine and this compound levels?

A9: Several analytical techniques are available:

- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and this compound. [, , , , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]

- Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]

Q10: Are there any challenges associated with measuring this compound levels?

A10:

- Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with this compound, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.

- Low concentrations: this compound is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []

Q11: What are some future research directions regarding this compound?

A11: Future research should focus on:

- Further elucidating the individual contributions of carbamazepine and this compound to both therapeutic and adverse effects. [, , ]

- Investigating the potential for personalized medicine approaches, considering individual variations in this compound metabolism and response. [, ]

- Developing and validating more specific and sensitive analytical methods for this compound measurement, particularly point-of-care testing for rapid assessment in clinical settings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.